N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide
Description
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide is a heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core fused with a benzamide moiety. Its molecular formula is C₂₃H₂₀N₆O₄, with a molecular weight of 444.44 g/mol . Key structural attributes include:
- A 3-cyano group on the pyrimidine ring, enhancing electrophilicity.
- A 5-nitro substituent on the benzamide ring, contributing strong electron-withdrawing effects.
- A pentyloxy chain at the 2-position of the benzamide, imparting lipophilicity and conformational flexibility.
The compound’s SMILES and InChI identifiers confirm its unique connectivity and stereoelectronic profile . Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 207.2 Ų) suggest moderate polarity, relevant for mass spectrometry-based analyses .
Properties
CAS No. |
116477-59-9 |
|---|---|
Molecular Formula |
C23H20N6O4 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-pentoxybenzamide |
InChI |
InChI=1S/C23H20N6O4/c1-2-3-6-11-33-20-10-9-16(29(31)32)12-17(20)22(30)26-21-15(13-24)14-28-19-8-5-4-7-18(19)25-23(28)27-21/h4-5,7-10,12,14H,2-3,6,11H2,1H3,(H,25,26,27,30) |
InChI Key |
HRQDOZKTSDJKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reaction steps. The choice of reagents and conditions would be tailored to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pentyloxy group can be substituted with other alkoxy groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring the presence of a base or acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of alkoxy-substituted benzimidazole derivatives .
Scientific Research Applications
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide involves its interaction with specific molecular targets. For example, it may act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity. The compound’s structure allows it to bind to specific sites on the enzyme, stabilizing its active form and promoting its function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to derivatives of pyrimido[1,2-a]benzimidazole with variations in benzamide substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
The bromo substituent in CID 116477-61-3 adds steric bulk and polarizability, which may influence binding interactions in biological systems .
In contrast, the 5-bromo group in CID 116477-61-3 is less electron-withdrawing but may participate in halogen bonding .
Synthetic Accessibility :
- The pentyloxy chain requires longer alkylation steps compared to methoxy or bromo groups, but suggests that such reactions proceed efficiently in DMF with high yields .
- Bromination (as in CID 116477-61-3) may involve harsher reagents (e.g., Br₂ or NBS), whereas nitro groups are typically introduced via nitration .
The pentyloxy chain could prolong metabolic stability compared to shorter alkoxy chains, as seen in related benzamide derivatives .
Biological Activity
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C23H20N6O4 and is characterized by a benzimidazole core fused with a pyrimidine ring. The presence of nitro and pentyloxy groups enhances its chemical reactivity and solubility, making it a subject of interest in pharmacological research.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly:
- Anti-cancer Effects : The benzimidazole core is known for inhibiting enzymes involved in cancer progression. The cyanopyrimidine moiety may enhance these effects through mechanisms such as DNA intercalation or kinase inhibition.
- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation through various pathways.
Comparative Analysis of Related Compounds
A comparative analysis reveals the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Benzimidazole and nitro groups | Potential anti-cancer activity | Longer alkyl chain may enhance lipophilicity |
| Benzimidazole Derivatives | Core benzimidazole structure | Various activities depending on substituents | Lack of pyrimidine may reduce specificity |
| Nitrobenzoic Acid Derivatives | Nitro group on benzene rings | Anti-inflammatory effects | Different mechanism compared to cyanopyrimidine derivatives |
Case Studies and Research Findings
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects against breast cancer and leukemia cells. The compound's efficacy was attributed to its ability to induce apoptosis and inhibit cell proliferation.
- Animal Models : Preclinical trials involving animal models have shown promising results in reducing tumor growth when treated with this compound. The mechanism was linked to the suppression of angiogenesis and modulation of immune responses.
- Mechanistic Studies : Detailed mechanistic studies revealed that the compound interacts with specific protein targets involved in cell signaling pathways, leading to altered gene expression profiles associated with tumor suppression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
